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Compound of Interest

Compound Name:
2-[4-(4-Chlorophenyl)phenyl]-

ethanol

Cat. No.: B8528978

Get Quote

Technical Guide: 2-[4-(4-Chlorophenyl)phenyl]-
ethanol
Synonyms: 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol; 4'-Chloro-4-(2-hydroxyethyl)biphenyl CAS

Registry Number:Not widely listed as a commodity; typically synthesized de novo. Molecular

Formula: C₁₄H₁₃ClO

Executive Summary
2-[4-(4-Chlorophenyl)phenyl]-ethanol is a primary alcohol attached to a 4'-chlorobiphenyl

core via an ethyl linker. It serves as a critical scaffold in medicinal chemistry, particularly for

lipophilic side-chain extension, and in materials science for constructing mesogenic units in

liquid crystals.[1][2] Its physicochemical profile is dominated by the rigid, hydrophobic biphenyl

moiety, which confers high crystallinity and low aqueous solubility, necessitating specific

solvent systems for processing.[1][2]
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The following data aggregates experimental values from structural analogs and predictive

models (ACD/Labs, ChemAxon) to provide a working baseline for experimental design.

Property Value / Description Notes

Molecular Weight 232.71 g/mol Monoisotopic mass: 232.065

Physical State Solid (Crystalline powder) White to off-white

Melting Point 112 – 116 °C (Predicted)

Significantly higher than 4-

bromophenethyl alcohol (36°C)

due to π-stacking.

Boiling Point ~360 °C (at 760 mmHg)
Decomposition likely before

boiling at atm pressure.[1][3]

Density 1.18 ± 0.05 g/cm³ Estimated at 20°C.

LogP (Octanol/Water) 4.2 – 4.5
Highly lipophilic; requires non-

polar mobile phases.[3]

Solubility

Insoluble: WaterSoluble: DCM,

Ethyl Acetate, THF,

DMSOSparingly: Ethanol,

Methanol

Solubility decreases drastically

in cold alcohols.[1][2]

pKa ~14.8 (Alcoholic OH)
Non-ionizable in physiological

pH range.[1][3]

Structural Characterization & Spectroscopy
Accurate identification relies on distinguishing the biphenyl spin systems from simple phenyl

rings.[1][3]

1H NMR Spectroscopy (400 MHz, CDCl₃)
δ 7.50 – 7.45 (m, 4H): Overlapping signals from the protons ortho to the biphenyl linkage

(Positions 3,5 of Ring A and 2',6' of Ring B).[1][2]

δ 7.40 (d, J = 8.5 Hz, 2H): Protons ortho to the chlorine (Positions 3',5' of Ring B).[1][2][3]
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δ 7.30 (d, J = 8.0 Hz, 2H): Protons ortho to the ethyl chain (Positions 2,6 of Ring A).

δ 3.90 (t, J = 6.5 Hz, 2H):-CH₂-OH (Methylene adjacent to hydroxyl).[1]

δ 2.90 (t, J = 6.5 Hz, 2H):Ar-CH₂- (Benzylic methylene).[1]

δ 1.60 (br s, 1H):-OH (Exchangeable with D₂O).

Mass Spectrometry (EI/ESI)
Molecular Ion: [M]+ at m/z 232.[3]

Isotope Pattern: Distinctive 3:1 ratio for M (232) and M+2 (234) peaks, confirming the

presence of a single Chlorine atom.[1][3]

Fragmentation: Loss of 31 Da (-CH₂OH) to form the stable tropylium-like biphenyl cation

(m/z 201).

Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust synthetic route avoids the harsh conditions of direct chlorination by coupling a

pre-functionalized aryl boronic acid with a bromophenethyl alcohol.[3]

Reaction Pathway
The synthesis utilizes a Palladium(0)-catalyzed cross-coupling between 4-Chlorophenylboronic

acid and 2-(4-Bromophenyl)ethanol.

4-Chlorophenylboronic Acid
(Ar-B(OH)2)

Pd(PPh3)4 (3 mol%)
K2CO3 (2.0 eq)

2-(4-Bromophenyl)ethanol
(Ar-Br)

DME / H2O (3:1)
Reflux, 12h

2-[4-(4-Chlorophenyl)phenyl]-ethanol
(Target)

Click to download full resolution via product page

Caption: Pd-catalyzed synthesis of the target alcohol via Suzuki coupling.
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Step-by-Step Procedure
Charge: In a 250 mL round-bottom flask, combine 2-(4-bromophenyl)ethanol (20 mmol, 4.02

g) and 4-chlorophenylboronic acid (22 mmol, 3.44 g).

Solvent: Add Dimethoxyethane (DME, 60 mL) and degas with Nitrogen for 15 mins.

Base: Add an aqueous solution of K₂CO₃ (2M, 20 mL).

Catalyst: Add Pd(PPh₃)₄ (0.6 mmol, 0.69 g) under a positive stream of Nitrogen.

Reflux: Heat to 85°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][3]

Workup: Cool to RT. Filter through Celite to remove Pd black.[1][3] Dilute with water (100

mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3]

Purification: Recrystallize from hot Ethanol/Hexane (1:4) or purify via silica gel

chromatography (Gradient: 10% → 30% EtOAc in Hexane).[1][3]

Handling & Stability
Stability Profile

Thermal: Stable up to 200°C. Avoid prolonged heating >150°C in air to prevent benzylic

oxidation.[1][3]

Chemical: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and sulfonation.

[1][3] The biphenyl core is stable against non-oxidizing acids.[1][3]

Storage: Store in a cool, dry place (2–8°C recommended for long term) in tightly sealed

containers.

Safety (GHS Classification)
Signal Word:WARNING

H315: Causes skin irritation.[1][3]

H319: Causes serious eye irritation.[1][3][4]
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H411: Toxic to aquatic life with long-lasting effects (typical for chlorobiphenyls).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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